molecular formula C20H11Cl2NO4 B4298554 1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine

1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B4298554
M. Wt: 400.2 g/mol
InChI Key: OEEKREBTSKNLIX-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The presence of the 2,4-dichlorophenoxy and nitro groups in the structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 3-nitrodibenzo[b,f]oxepine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, oxides, and various substituted phenoxy derivatives .

Scientific Research Applications

1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the 2,4-dichlorophenoxy and nitro groups.

    2,4-dichlorophenoxyacetic acid: A simpler compound with similar phenoxy structure.

    3-nitrodibenzo[b,f]oxepine: A related compound with only the nitro group.

Uniqueness

1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine is unique due to the combination of the 2,4-dichlorophenoxy and nitro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO4/c21-13-6-8-18(16(22)9-13)27-20-11-14(23(24)25)10-19-15(20)7-5-12-3-1-2-4-17(12)26-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKREBTSKNLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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